5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

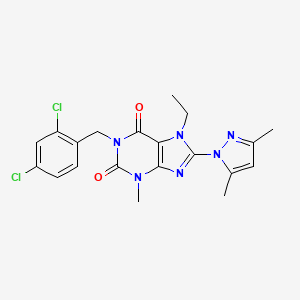

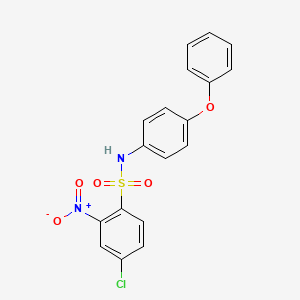

The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “5-(3-Aminopropyl)” part suggests that an aminopropyl group is attached to the 5th carbon of the oxazole ring. The “carboxylic acid” part indicates the presence of a carboxyl group (-COOH), and “hydrochloride” means it’s a hydrochloride salt, which typically forms when a positively charged hydrogen ion (H+) from hydrochloric acid combines with a negatively charged compound .

Molecular Structure Analysis

Again, without specific information, I can only speculate that the compound has a five-membered oxazole ring with an aminopropyl group attached to one carbon and a carboxyl group attached to another .Chemical Reactions Analysis

Oxazoles can participate in a variety of chemical reactions, including substitutions and additions. The presence of the aminopropyl and carboxyl groups may also influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxyl group and the amino group in this case) can influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modification

- 5-Amino-1,2,3-triazole-4-carboxylic acid, structurally similar to 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid, is used in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This process involves overcoming the Dimroth rearrangement through ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, leading to a protected version of this triazole amino acid (Ferrini et al., 2015).

Corrosion Control

- Triazole derivatives, including 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been found effective in inhibiting the acidic corrosion of mild steel in hydrochloric acid medium. Their high inhibition efficiency and adsorption behavior suggest potential application in corrosion control (Bentiss et al., 2009).

Medicinal Chemistry

- 5-Aminopyrazoles, which share a structural motif with 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid, exhibit anti-inflammatory and antipyretic properties. They are intermediates in the synthesis of biologically active fused pyrazoles and are utilized in the creation of various pharmacologically relevant compounds (Reddy et al., 2004).

Anticonvulsant Activity

- 3-Aminopyrroles and 5-amino 1,2-oxazoles, related to 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid, have been synthesized and tested for anticonvulsant activity. Certain compounds in this class exhibit significant activity with minimal neurotoxicity, suggesting potential in the development of anticonvulsant drugs (Unverferth et al., 1998).

Antitumor Activity

- Amino acid ester derivatives containing structures similar to 5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid, like 5-fluorouracil, have shown in vitro antitumor activity against leukemia and liver cancer, indicating their potential in cancer therapy (Xiong et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3-aminopropyl)-1,2-oxazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.ClH/c8-3-1-2-5-4-6(7(10)11)9-12-5;/h4H,1-3,8H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHGPKLHWIFYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B2643282.png)

![7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2643286.png)

![1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2643290.png)

![6-benzyl-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2643291.png)

![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2643292.png)

![6-Phenyl-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2643299.png)